2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-bromobenzenesulfonyl chloride with benzylamine under basic conditions to form N-benzyl-4-bromobenzenesulfonamide.
Acylation reaction: The N-benzyl-4-bromobenzenesulfonamide is then reacted with 4-phenoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The bromine atom on the benzene ring is a reactive site for nucleophilic substitution reactions, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an antimicrobial agent due to its sulfonamide group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria. This leads to the antimicrobial activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
N-(4-Phenoxyphenyl)acetamide: A related compound without the sulfonamide group.
Uniqueness
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of both benzyl and phenoxyphenyl groups, which may confer additional biological activity and specificity compared to simpler sulfonamides.
Properties
Molecular Formula |
C27H23BrN2O4S |
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Molecular Weight |
551.5 g/mol |
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C27H23BrN2O4S/c28-22-11-17-26(18-12-22)35(32,33)30(19-21-7-3-1-4-8-21)20-27(31)29-23-13-15-25(16-14-23)34-24-9-5-2-6-10-24/h1-18H,19-20H2,(H,29,31) |
InChI Key |
SRPOBZDIVGXPMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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